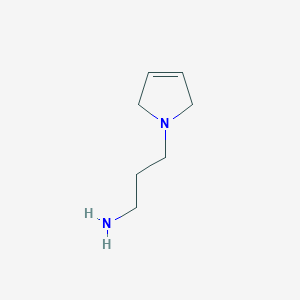

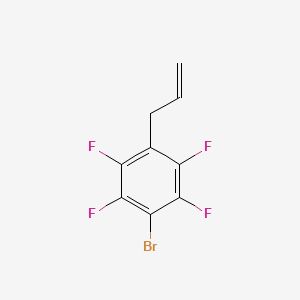

![molecular formula C10H16ClNO B1527141 4-アザトリシクロ[4.3.1.1~3,8~]ウンデカン-5-オン塩酸塩 CAS No. 24740-32-7](/img/structure/B1527141.png)

4-アザトリシクロ[4.3.1.1~3,8~]ウンデカン-5-オン塩酸塩

概要

説明

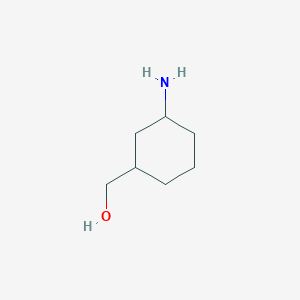

4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is a chemical compound with the empirical formula C10H15NO . It is formed during the Beckman rearrangement of adamantanone oxime .

Synthesis Analysis

The synthesis of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride involves the Beckman rearrangement of adamantanone oxime .Molecular Structure Analysis

The molecular weight of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is 165.23 . The SMILES string representation is O=C1N[C@H]2C[C@@H]3CC@HC[C@H]1C3 . The InChI key is OKDJIRNQPPBDKJ-SPJNRGJMSA-N .Physical And Chemical Properties Analysis

The compound has a melting point of 316-318 °C (lit.) . It is soluble in chloroform at a concentration of 2.5%, forming a clear, colorless solution .科学的研究の応用

アダマンタノンオキシムのベックマン転位

4-アザトリシクロ[4.3.1.1~3,8~]ウンデカン-5-オンは、アダマンタノンオキシムのベックマン転位で生成されます 。この反応は、有機化学においてオキシムをアミドに変換するための有用な方法です。

結晶構造研究

4-アザトリシクロ[4.3.1.1]ウンデカン-5-オン(ホモアザアダマンタノン)の結晶構造が研究されています 。このような研究は、化合物の物理的および化学的性質を理解するために重要です。

誘導体の合成

4-アザトリシクロ[4.3.1.1~3,8~]ウンデカン誘導体の合成、物理的および化学的性質、生物活性に関する研究が行われています 。これらの誘導体は、医薬品や材料科学など、さまざまな分野で潜在的な用途を持つ可能性があります。

酸ヒドラジドとの相互作用

この化合物は、酸ヒドラジドとの相互作用について研究されています 。これらの相互作用を理解することで、新しい合成方法や潜在的な新化合物の開発につながる可能性があります。

潜在的な生物活性

ソースには、4-アザトリシクロ[4.3.1.1~3,8~]ウンデカン-5-オン塩酸塩の特定の生物活性は記載されていませんが、この化合物の誘導体は生物活性が研究されています 。これは、化合物自体も生物活性を示す可能性があり、将来の研究で探求できることを示唆しています。

多段階合成

この化合物は、多段階合成反応に関与しています 。このような反応は、しばしば複雑な有機化合物の製造に使用され、工業化学における潜在的な用途を示唆しています。

作用機序

ATU-HCl is a highly lipophilic compound that is capable of binding to various cellular targets. It has been shown to bind to the cytoplasmic membrane of cells, where it can interact with various enzymes and receptors. This binding can lead to a variety of effects, including the inhibition of enzyme activity, the activation of receptor signaling pathways, and the modulation of cell-signaling pathways.

Biochemical and Physiological Effects

ATU-HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have an anti-inflammatory effect, as well as an antinociceptive effect. Additionally, it has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have a protective effect against oxidative stress and to modulate the expression of various genes.

実験室実験の利点と制限

ATU-HCl has a number of advantages for use in laboratory experiments. It is a highly lipophilic compound, which makes it ideal for binding to various cellular targets. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has a relatively high melting point, which can make it difficult to handle, and it has a relatively short half-life, which can make it difficult to maintain consistent concentrations.

将来の方向性

The potential applications of ATU-HCl in scientific research are vast and varied. In the future, it could be used to further study the biochemical and physiological effects of various compounds, as well as to study the structure-activity relationships of various compounds. Additionally, it could be used in the study of drug metabolism and drug-drug interactions. It could also be used to further study the effects of oxidative stress, as well as to study the effects of various gene expression pathways. Finally, it could be used in the development of novel therapeutic agents for the treatment of various diseases.

Safety and Hazards

特性

IUPAC Name |

4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSLGFXRCLSLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)

![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)

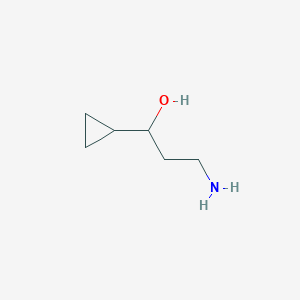

![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)